molecular formula C11H16N3O3+ B11645678 2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium

2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium

Cat. No.: B11645678
M. Wt: 238.26 g/mol
InChI Key: RHAJAWBSVUOGES-UHFFFAOYSA-O
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Description

2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with hydroxylamine to form an oxime, followed by subsequent reactions to introduce the carbamoyl and hydroxypropyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridinium ring.

Scientific Research Applications

2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(2-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM
  • 2-[(E)-(HYDROXYIMINO)METHYL]-5-[(4-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM

Uniqueness

2-[(E)-(HYDROXYIMINO)METHYL]-5-[(3-HYDROXYPROPYL)CARBAMOYL]-1-METHYLPYRIDIN-1-IUM is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and interactions that are not observed in closely related compounds.

Properties

Molecular Formula

C11H16N3O3+

Molecular Weight

238.26 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]-N-(3-hydroxypropyl)-1-methylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C11H15N3O3/c1-14-8-9(3-4-10(14)7-13-17)11(16)12-5-2-6-15/h3-4,7-8,15H,2,5-6H2,1H3,(H,12,16)/p+1

InChI Key

RHAJAWBSVUOGES-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCCCO)/C=N/O

Canonical SMILES

C[N+]1=C(C=CC(=C1)C(=O)NCCCO)C=NO

Origin of Product

United States

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